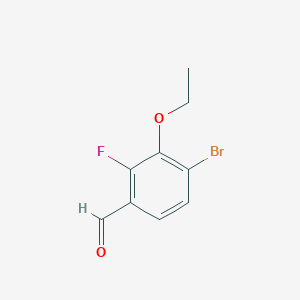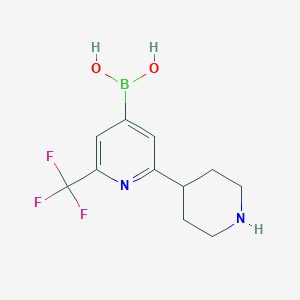
(2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine ring, all of which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyridine ring.
Boronic Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine or pyridine rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: It is utilized in the development of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, depending on the specific context.
類似化合物との比較
Similar Compounds
(2-(Piperidin-4-yl)pyridin-4-yl)boronic acid: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(2-(Piperidin-4-yl)-6-methylpyridin-4-yl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.
(2-(Piperidin-4-yl)-6-chloropyridin-4-yl)boronic acid: The presence of a chlorine atom instead of a trifluoromethyl group can influence its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects. These characteristics can enhance its reactivity and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C11H14BF3N2O2 |
|---|---|
分子量 |
274.05 g/mol |
IUPAC名 |
[2-piperidin-4-yl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H14BF3N2O2/c13-11(14,15)10-6-8(12(18)19)5-9(17-10)7-1-3-16-4-2-7/h5-7,16,18-19H,1-4H2 |
InChIキー |
QIWNWLIVDWLLOV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C2CCNCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


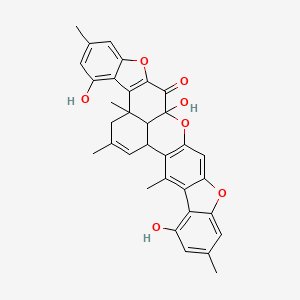
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
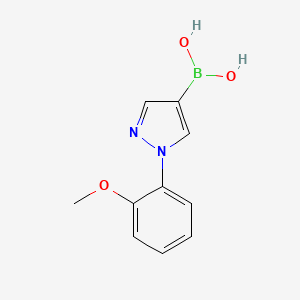
![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)

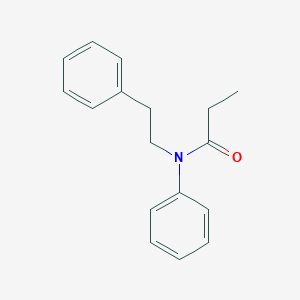


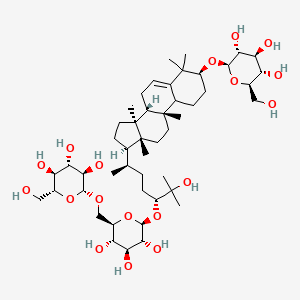
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
